4-((1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
Description
4-((1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a complex organic compound that features a pyrimidine core substituted with cyclopropyl, piperidinyl, and methoxy groups
Properties
IUPAC Name |
4-[[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-13-14(2)20-11-23-19(13)25-10-15-5-7-24(8-6-15)18-9-17(16-3-4-16)21-12-22-18/h9,11-12,15-16H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMJMGHUBSUFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=NC(=C3)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine typically involves multiple steps, including the formation of the pyrimidine core, introduction of the cyclopropyl and piperidinyl groups, and final methoxylation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-((1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C_{19}H_{26}N_{4}O
- Molecular Weight : 338.44 g/mol
- IUPAC Name : 4-((1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
The compound features a pyrimidine core substituted with both cyclopropyl and piperidine moieties, which contribute to its biological activity.
Medicinal Chemistry
The compound is investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its unique combination of piperidine and pyrimidine rings may confer specific interactions with biological targets, such as enzymes or receptors.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit anticancer properties. A study demonstrated that similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Neuropharmacology
The piperidine component suggests potential applications in neuropharmacology, particularly as an anxiolytic or antidepressant agent. Compounds with similar structures have shown efficacy in modulating neurotransmitter systems.
Case Study: Effects on Serotonin Receptors
A related compound was shown to act as a selective serotonin reuptake inhibitor (SSRI), leading to increased serotonin levels in the brain, which is crucial for mood regulation . This suggests that this compound could be explored for similar effects.
Antimicrobial Activity
The compound's structural features may also impart antimicrobial properties. Research into pyrimidine derivatives has revealed their potential as antibacterial agents against various pathogens.
Case Study: Inhibition of Bacterial Growth
A study found that certain pyrimidines inhibited the growth of Staphylococcus aureus, suggesting that modifications to the structure could enhance this activity.
Mechanism of Action
The mechanism of action of 4-((1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy}-5-fluoro-2,6-dimethylpyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
4-((1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is unique due to its specific substitution pattern and the presence of both cyclopropyl and piperidinyl groups. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds .
Biological Activity
The compound 4-((1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.4 g/mol. The structure features a piperidine ring and a cyclopropylpyrimidine moiety, which are significant in modulating biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 1790196-96-1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrimidine derivatives and piperidine. The process includes:
- Formation of the piperidine derivative through cyclization.
- Alkylation with cyclopropylpyrimidine.
- Methoxylation to introduce the methoxy group at the appropriate position.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures demonstrated potent activity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Enzyme Inhibition
Enzyme inhibition studies indicate that this compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Case Studies
- Anticancer Study : A study conducted on a series of pyrimidine derivatives showed that those with a piperidine moiety exhibited IC50 values ranging from 0.5 to 2 µM against various cancer cell lines, indicating strong anticancer potential .
- Antibacterial Screening : Another research effort assessed the antibacterial efficacy of compounds similar to our target compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC (Minimum Inhibitory Concentration) of 16 µg/mL for E. coli, showcasing its potential as an antibacterial agent .
- Neuroprotective Effects : In a model assessing neurotoxicity, compounds derived from similar structures were tested for their ability to protect neuronal cells from oxidative stress, yielding promising results that warrant further investigation into their neuroprotective mechanisms .
Q & A
Q. Example Optimization Table :
| Condition | Yield (%) | Side Products |
|---|---|---|
| DMF, 110°C, SPhos | 78 | <5% dehalogenated |
| DMSO, 90°C, XPhos | 65 | 10% dimerization |
Basic: What safety precautions are critical during synthesis and handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and fume hoods are mandatory due to potential toxicity (H313/H333 hazards) .
- Waste Management : Halogenated byproducts require segregation and professional disposal to avoid environmental contamination .
- Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous release .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from assay variability or off-target effects. Mitigation strategies include:
Standardized Assays : Replicate screens using cell lines with controlled expression of putative targets (e.g., kinase panels).
Metabolic Stability Testing : Evaluate compound stability in microsomal preparations to rule out false negatives .
Orthogonal Validation : Combine in vitro binding (SPR) with in vivo efficacy models (e.g., murine inflammation assays) .
Q. Example Data Comparison :
| Study | IC50 (nM) | Assay Type |
|---|---|---|
| Patil et al. (2003) | 120 | Kinase inhibition |
| Siddiqui et al. (2007) | 450 | Whole-cell viability |
Basic: What analytical techniques validate structural integrity?
Methodological Answer:
- NMR : H/C NMR confirms regiochemistry (e.g., cyclopropyl proton shifts at δ 0.8–1.2 ppm) .
- HPLC-MS : Purity assessment (>95%) and molecular ion detection (e.g., [M+H]+ at m/z ~380).
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates .
Advanced: What computational strategies predict metabolic pathways or toxicity?
Methodological Answer:
- In Silico Metabolism : Tools like REAXYS_BIOCATALYSIS predict phase I/II metabolism (e.g., CYP450 oxidation sites) .
- Toxicity Profiling : QSAR models (e.g., EPA DSSTox) assess mutagenicity or hepatotoxicity risks .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding poses to off-target proteins .
Basic: How does the compound’s stability vary under physiological conditions?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies (pH 1–9, 37°C) with LC-MS monitoring. Piperidine N-oxidation is common at acidic pH .
- Thermal Stability : DSC analysis shows decomposition onset at ~180°C, requiring inert storage atmospheres .
Advanced: What strategies address regiochemical challenges in functionalizing the pyrimidine core?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
